[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would form a six-membered ring, while the carbamoyl and 2-(4-chlorophenyl)acetate groups would add additional complexity. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the carbamoyl group could make it susceptible to reactions with amines or alcohols . The phenyl ring in the 2-(4-chlorophenyl)acetate group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl group could impact its solubility in different solvents . The cyclohexyl ring could contribute to its stability and possibly its boiling and melting points .Scientific Research Applications
Organic Synthesis
In organic chemistry, “[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate” is utilized as a building block for synthesizing complex organic compounds. Its structure allows for various functional group modifications, making it valuable in the synthesis of heterocycles and other intricate molecules .
Catalysis Research
This compound is studied for its potential use in catalytic processes. Its unique structure can facilitate various catalytic reactions, including transition metal-catalyzed transformations. Researchers explore its efficiency and selectivity in these reactions, aiming to develop more effective and sustainable catalytic processes .
properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-19(15-5-3-2-4-6-15)16(20)12-22-17(21)11-13-7-9-14(18)10-8-13/h7-10,15H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRBLFCYZKVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate |
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